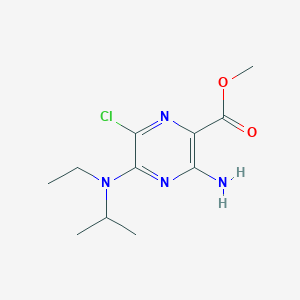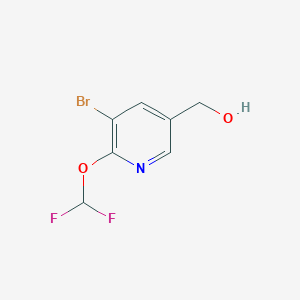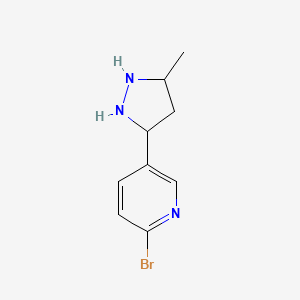
3-Iod-6-Methoxy-1H-Indazol
Übersicht
Beschreibung
3-Iodo-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
3-Iodo-6-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets .
Biochemische Analyse
Biochemical Properties
3-Iodo-6-methoxy-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 3-Iodo-6-methoxy-1H-indazole can bind to specific proteins, altering their function and affecting cellular signaling pathways. The interactions between 3-Iodo-6-methoxy-1H-indazole and these biomolecules are crucial for understanding its potential therapeutic effects.
Cellular Effects
The effects of 3-Iodo-6-methoxy-1H-indazole on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 3-Iodo-6-methoxy-1H-indazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular environment. These cellular effects highlight the potential of 3-Iodo-6-methoxy-1H-indazole as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 3-Iodo-6-methoxy-1H-indazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, 3-Iodo-6-methoxy-1H-indazole inhibits COX-2 by binding to its active site, preventing the enzyme from catalyzing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how 3-Iodo-6-methoxy-1H-indazole exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-6-methoxy-1H-indazole can change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 3-Iodo-6-methoxy-1H-indazole can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for evaluating the potential therapeutic applications of 3-Iodo-6-methoxy-1H-indazole.
Dosage Effects in Animal Models
The effects of 3-Iodo-6-methoxy-1H-indazole vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, 3-Iodo-6-methoxy-1H-indazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the safe and effective use of 3-Iodo-6-methoxy-1H-indazole in therapeutic applications.
Metabolic Pathways
3-Iodo-6-methoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 3-Iodo-6-methoxy-1H-indazole can affect metabolic flux and metabolite levels, altering cellular metabolism. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 3-Iodo-6-methoxy-1H-indazole.
Transport and Distribution
The transport and distribution of 3-Iodo-6-methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution of 3-Iodo-6-methoxy-1H-indazole within tissues can influence its therapeutic efficacy and potential side effects. Studying the transport and distribution of 3-Iodo-6-methoxy-1H-indazole is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 3-Iodo-6-methoxy-1H-indazole can affect its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 3-Iodo-6-methoxy-1H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of 3-Iodo-6-methoxy-1H-indazole is important for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-methoxy-1H-indazole typically involves the iodination of 6-methoxy-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-Iodo-6-methoxy-1H-indazole may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize the formation of byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-6-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indazole ring can be reduced to form dihydroindazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution Reactions: Formation of 3-substituted-6-methoxy-1H-indazole derivatives.
Oxidation Reactions: Formation of 6-methoxy-1H-indazole-3-carboxylic acid or 6-methoxy-1H-indazole-3-aldehyde.
Reduction Reactions: Formation of 3-iodo-6-methoxy-1,2-dihydro-1H-indazole.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6-methoxy-1H-indazole
- 3-Chloro-6-methoxy-1H-indazole
- 3-Fluoro-6-methoxy-1H-indazole
Uniqueness
3-Iodo-6-methoxy-1H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.
Eigenschaften
IUPAC Name |
3-iodo-6-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXDNTHWTHMKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650582 | |
| Record name | 3-Iodo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-46-4, 936138-17-9 | |
| Record name | 3-Iodo-6-methoxy-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B1384664.png)

![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)




